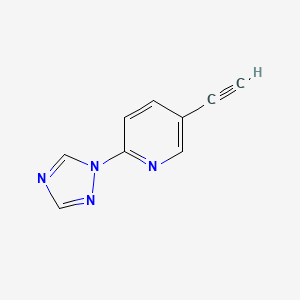

5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C9H6N4 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-ethynyl-2-(1,2,4-triazol-1-yl)pyridine |

InChI |

InChI=1S/C9H6N4/c1-2-8-3-4-9(11-5-8)13-7-10-6-12-13/h1,3-7H |

InChI Key |

FXRKRTGMMPMOFG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.

Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer, antifungal, and antibacterial agents.

Agrochemicals: The compound is explored for its potential use in the development of new fungicides and herbicides.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The substituent at position 5 of the pyridine ring significantly influences physicochemical properties. A comparative analysis is provided below:

Key Observations:

- Electronic Effects: The ethynyl group (–C≡CH) introduces sp-hybridized carbons, enhancing π-electron density and enabling cross-coupling reactions (e.g., Sonogashira) compared to nitro or fluorine substituents .

- Steric Profile : The linear ethynyl group minimizes steric hindrance, contrasting with bulkier substituents like methanamine hydrochloride .

- Stability : Nitro-substituted analogs exhibit higher thermal and oxidative stability due to the electron-withdrawing nitro group, whereas ethynyl derivatives may require inert storage conditions .

Stability and Reactivity

- Ethynyl Group : Susceptible to oxidation and polymerization, necessitating stabilization via derivatization (e.g., protective groups) .

- Nitro Group : Reduces metabolic degradation but may pose toxicity risks due to nitroso byproducts .

- Fluorine : Enhances metabolic stability and bioavailability, as seen in fluorinated agrochemicals () .

Biological Activity

5-Ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that integrates both pyridine and triazole moieties. Its structure features an ethynyl group at the 5-position of the pyridine ring and a triazole ring at the 2-position. This unique configuration contributes to its potential applications in medicinal chemistry, particularly regarding its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to the properties of the triazole ring, which is known for its diverse pharmacological effects. Compounds containing triazole rings have been extensively studied for their antimicrobial , antifungal , and anticancer properties. The following sections detail specific biological activities and research findings related to this compound.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles, including this compound, have shown effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 3.9 | |

| Staphylococcus aureus | 3.9 | |

| Mycobacterium luteum | 0.9 |

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations.

Antifungal Activity

The antifungal efficacy of this compound has also been documented. In studies assessing various synthesized hydrazones related to this compound, notable antifungal activity was observed against:

These results emphasize the compound's potential as an antifungal agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines demonstrated significant cytotoxic effects:

The IC50 value indicates the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer therapeutic.

The mechanism through which this compound exerts its biological effects involves interaction with various biological targets. Studies suggest that triazole-containing compounds can inhibit enzymes such as cytochrome P450s and act on G-protein coupled receptors. This interaction is crucial for optimizing pharmacological profiles and minimizing toxicity.

Q & A

Q. What are the established synthetic routes for 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using precursors like 3-amino-1,2,4-triazole derivatives. Key methods include:

- Catalytic cyclization : Employing ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to enhance reaction efficiency and reduce reaction times under ambient conditions .

- Solvent optimization : Tetrahydrofuran (THF) or ethanol/water mixtures improve yields by stabilizing intermediates and reducing side reactions .

- Functional group protection : Protecting the ethynyl group during triazole ring formation prevents unwanted side reactions .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation relies on:

- X-ray crystallography : Resolving bond lengths and angles (e.g., triazole-pyridine dihedral angles) using SHELX programs for refinement .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethynyl proton absence in deuterated solvents) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₇N₄) and isotopic patterns .

Q. What biological targets are associated with this compound, and how are its interactions studied?

The compound may target microbial enzymes (e.g., cytochrome P450) or kinases. Methodologies include:

- Enzyme inhibition assays : Measuring IC₅₀ values via spectrophotometric monitoring of substrate conversion .

- Microbial growth assays : Testing minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .

- Molecular docking : Preliminary screening using AutoDock/Vina to predict binding affinities to active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., disordered ethynyl groups) require:

Q. What strategies optimize the synthetic route for scalability while maintaining purity?

Optimization involves:

- Temperature control : Lowering reaction temperatures (0–5°C) to suppress ethynyl group side reactions .

- Catalyst screening : Testing Pd/Cu catalysts for Sonogashira coupling to improve regioselectivity .

- Purification protocols : Combining column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) .

Q. How do mechanistic studies elucidate the reactivity of the ethynyl-triazole-pyridine system?

Mechanistic insights are gained via:

- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated ethynyl groups .

- DFT calculations : Modeling transition states (e.g., triazole ring formation) at the B3LYP/6-31G(d) level .

- Trapping intermediates : Using in situ IR spectroscopy to detect nitrile or alkyne intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR approaches include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance microbial binding .

- Bioisosteric replacement : Replacing the ethynyl group with cyano or vinyl groups to modulate pharmacokinetics .

- Crystallographic overlays : Comparing X-ray structures of analogs to identify conserved binding motifs .

Q. What methodologies address stability challenges in aqueous or biological matrices?

Stability analysis involves:

- Forced degradation studies : Exposing the compound to UV light, pH extremes, and oxidants (H₂O₂) to identify degradation pathways .

- HPLC-MS monitoring : Tracking hydrolysis of the triazole ring under physiological conditions (pH 7.4, 37°C) .

- Lyophilization : Stabilizing the compound in solid form with excipients (e.g., mannitol) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.